Irinotecan trihydrate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irinotecan trihydrate hydrochloride is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy for treating various cancers, including colorectal and pancreatic cancers . The compound is known for its water solubility, which is enhanced by the bis-piperidine side chain in its structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of irinotecan trihydrate hydrochloride typically involves the following steps :
Starting Material: The process begins with camptothecin.
Intermediate Formation: Camptothecin is converted to 7-ethyl-10-hydroxy-camptothecin.
Coupling Reaction: The intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to form crude irinotecan.
Purification: The crude product is purified using column chromatography.
Conversion to Hydrochloride Salt: The purified irinotecan is finally converted into its hydrochloride trihydrate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves dissolving the compound in a solution containing sorbitol, lactic acid, hydrochloric acid, and potassium hydroxide . The solution is then adjusted to a pH of 3.0-4.0, filtered, and sterilized before being packaged for use .
化学反応の分析
Types of Reactions
Irinotecan trihydrate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form its active metabolite, SN-38.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of carboxylesterase enzymes in the liver and gastrointestinal tract.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Substitution: Common reagents include various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
SN-38: The primary active metabolite formed through hydrolysis.
Other By-products: Depending on the reaction conditions, other minor by-products may be formed.
科学的研究の応用
Irinotecan trihydrate hydrochloride has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying topoisomerase inhibitors.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in chemotherapy for treating colorectal, pancreatic, and other cancers.
Industry: Employed in the development of new drug formulations and delivery systems.
作用機序
Irinotecan trihydrate hydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase I . This inhibition prevents the religation of single-strand breaks in DNA, leading to DNA damage and cell death . The compound and its active metabolite, SN-38, form a complex with topoisomerase I and DNA, blocking the enzyme’s activity and interfering with DNA synthesis . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
類似化合物との比較
Similar Compounds
Topotecan: Another topoisomerase inhibitor used in chemotherapy.
Camptothecin: The natural alkaloid from which irinotecan is derived.
Uniqueness
Irinotecan trihydrate hydrochloride is unique due to its enhanced water solubility and its ability to be converted into the potent active metabolite SN-38 . This makes it particularly effective in treating certain types of cancer, such as colorectal and pancreatic cancers .
特性
IUPAC Name |
(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEAIHJJLUAXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45ClN4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。